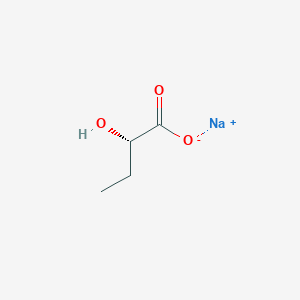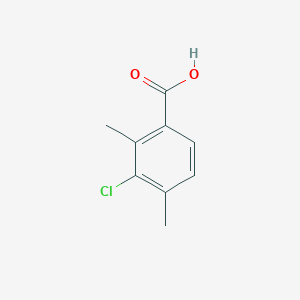
S-(-)-Hydrodolasetron
Vue d'ensemble
Description
S-(-)-Hydrodolasetron: is a stereoisomer of hydrodolasetron, a compound known for its antiemetic properties. It is primarily used in the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy. The compound works by blocking serotonin receptors in the brain and gastrointestinal tract, which are responsible for triggering nausea and vomiting.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(-)-Hydrodolasetron involves several steps, starting from the precursor compounds. One common method includes the reduction of dolasetron to hydrodolasetron using a chiral catalyst to ensure the production of the S-(-) enantiomer. The reaction conditions typically involve the use of hydrogen gas and a metal catalyst such as palladium on carbon.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous control of reaction parameters such as temperature, pressure, and catalyst concentration to achieve high enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions: S-(-)-Hydrodolasetron undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydrodolasetron back to dolasetron.
Reduction: The reduction of dolasetron to hydrodolasetron is a key step in its synthesis.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas and palladium on carbon are typically used.
Substitution: Reagents such as sodium hydroxide or other strong bases are used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Dolasetron
Reduction: this compound
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
S-(-)-Hydrodolasetron has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of other complex molecules.
Biology: The compound is studied for its interactions with serotonin receptors and its effects on cellular signaling pathways.
Medicine: this compound is extensively researched for its antiemetic properties and potential use in treating other conditions related to serotonin imbalance.
Industry: It is used in the pharmaceutical industry for the development of antiemetic drugs.
Mécanisme D'action
S-(-)-Hydrodolasetron exerts its effects by selectively blocking serotonin (5-HT3) receptors in the brain and gastrointestinal tract. This inhibition prevents serotonin from binding to its receptors, thereby reducing the activation of the vomiting center in the brain. The compound’s high affinity for the 5-HT3 receptor and its ability to cross the blood-brain barrier contribute to its effectiveness as an antiemetic.
Comparaison Avec Des Composés Similaires
Dolasetron: The parent compound of hydrodolasetron, used for similar antiemetic purposes.
Ondansetron: Another 5-HT3 receptor antagonist used to prevent nausea and vomiting.
Granisetron: Similar to ondansetron, it is used in the treatment of chemotherapy-induced nausea and vomiting.
Uniqueness: S-(-)-Hydrodolasetron is unique due to its specific stereochemistry, which can result in different pharmacokinetic and pharmacodynamic properties compared to its racemic or other enantiomeric forms. This specificity can lead to variations in efficacy, side effects, and overall therapeutic profile.
Propriétés
IUPAC Name |
[(7S,10S)-10-hydroxy-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,18,20,22H,5-8,10H2/t11?,12-,13?,14?,18+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWGAEVSWJXOQJ-PIWLSVLZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(CC1N3CC2O)OC(=O)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CC(CC3N2C[C@H](C1C3)O)OC(=O)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163253-02-9 | |
| Record name | Hydrodolasetron, S-(-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163253029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HYDRODOLASETRON, S-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25X3Q22S6Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate](/img/structure/B3107992.png)





